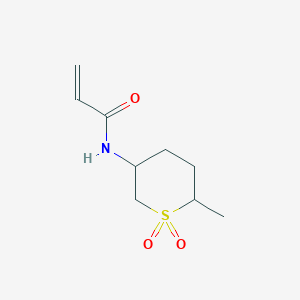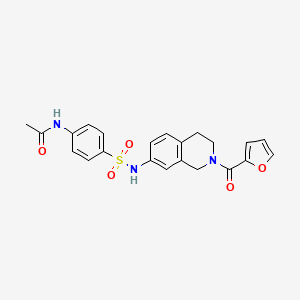
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound notable for its potential applications in medicinal and biochemical research. This compound features a complex structure that includes a furan ring, a tetrahydroisoquinoline moiety, and a sulfamoyl group, making it an interesting subject for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of pharmacological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Furan derivatives have been reported to undergo various chemical reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which could potentially improve the solubility and bioavailability of these compounds .
Result of Action
Furan derivatives have been reported to exhibit a wide range of pharmacological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The chemical reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide involves multiple synthetic steps:
Starting Materials: : The synthesis typically starts with the commercially available furan-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline.
Coupling Reaction: : Furan-2-carboxylic acid is converted into its activated ester form using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Amide Bond Formation: : The activated ester reacts with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the intermediate amide.
Sulfamoylation: : The intermediate amide is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group.
Final Coupling: : The resulting compound is coupled with 4-aminophenylacetamide to yield the final product.
Industrial Production Methods
The industrial production of this compound would follow a similar multi-step synthesis but would be optimized for large-scale reactions. This involves using high-efficiency reactors, continuous flow systems, and optimized purification techniques such as crystallization and column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.
Reduction: : Reduction of the carbonyl group in the furan-2-carbonyl moiety is possible under appropriate conditions.
Substitution: : Nucleophilic substitution reactions at the sulfamoyl group can occur, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) can be used.
Reduction: : Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: : Bases such as NaOH (sodium hydroxide) or KOH (potassium hydroxide) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For instance, oxidation might yield oxidized derivatives of the furan ring, while reduction could produce alcohol derivatives of the carbonyl group.
Scientific Research Applications
This compound has various scientific research applications:
Chemistry: : It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: : It can be used to investigate cellular uptake mechanisms and interaction with biological macromolecules.
Medicine: : The compound's structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Industry: : It can be utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
N-(4-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
Comparison
Compared to similar compounds, N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is unique due to its furan ring, which can confer different electronic and steric properties, affecting its reactivity and interaction with biological targets
Properties
IUPAC Name |
N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBTRPOTSFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)
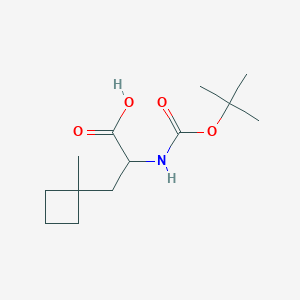
![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
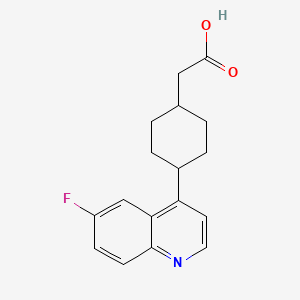
![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)

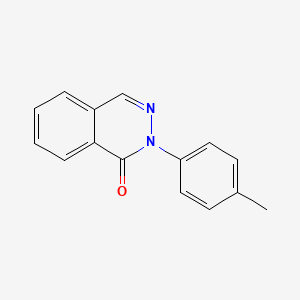

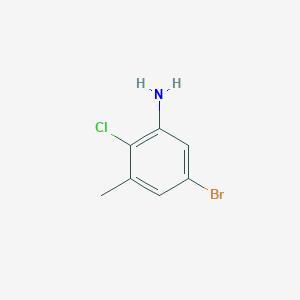
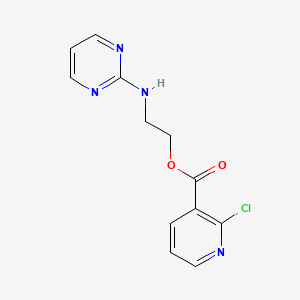
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)
